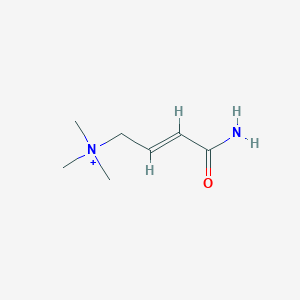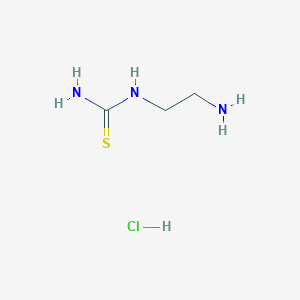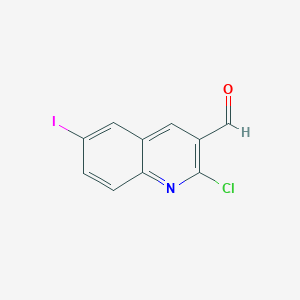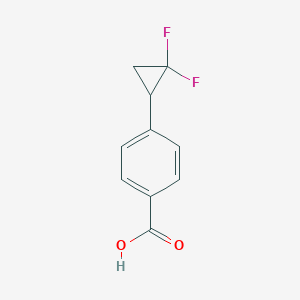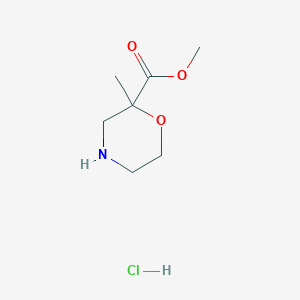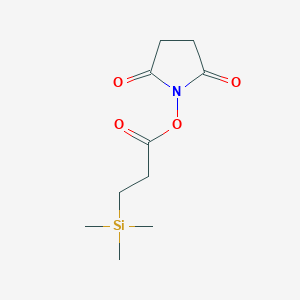
(2,5-dioxopyrrolidin-1-yl) 3-trimethylsilylpropanoate
描述
(2,5-dioxopyrrolidin-1-yl) 3-trimethylsilylpropanoate is a chemical compound used primarily as a reagent in the preparation of carboxamides, which are modulators of kinase activity. This compound is known for its role in various synthetic and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 3-trimethylsilylpropanoate typically involves the reaction of 3-(Trimethylsilanyl)propionic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 3-trimethylsilylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The ester group can be substituted with other nucleophiles.
Hydrolysis: The ester can be hydrolyzed to form the corresponding acid and alcohol.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester.
Coupling Reactions: Reagents like DCC or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used in the presence of NHS.
Major Products Formed
Substitution Reactions: Formation of substituted esters or amides.
Hydrolysis: Formation of 3-(Trimethylsilanyl)propionic acid and N-hydroxysuccinimide.
Coupling Reactions: Formation of carboxamides and other complex molecules.
科学研究应用
(2,5-dioxopyrrolidin-1-yl) 3-trimethylsilylpropanoate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of carboxamides and other organic compounds.
Biology: Employed in the study of protein-protein interactions and as a crosslinker in mass spectrometry.
Medicine: Investigated for its potential role in modulating kinase activity, which is crucial in various signaling pathways.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用机制
The compound exerts its effects primarily through its role as a crosslinker and reagent in chemical reactions. It targets specific functional groups, such as amines, to form stable covalent bonds. This mechanism is crucial in the study of protein interactions and the synthesis of complex molecules .
相似化合物的比较
Similar Compounds
Bis(2,5-dioxopyrrolidin-1-yl) 3,3′-sulfinyldipropionate: Another crosslinker used in protein studies.
Bis-(propionic acid NHS ester)-sulfoxide: Similar in structure and function, used for studying protein-protein interactions.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) 3-trimethylsilylpropanoate is unique due to its trimethylsilanyl group, which imparts specific chemical properties such as increased stability and reactivity. This makes it particularly useful in synthetic applications where these properties are advantageous.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-trimethylsilylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4Si/c1-16(2,3)7-6-10(14)15-11-8(12)4-5-9(11)13/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKAFRMBTDBTEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



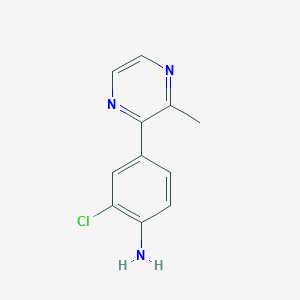
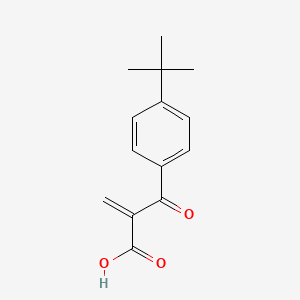
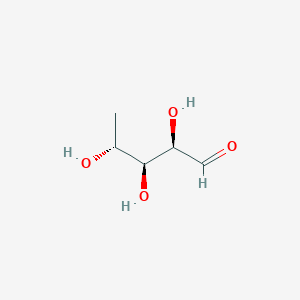
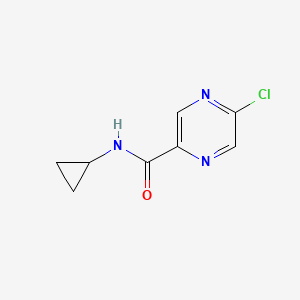
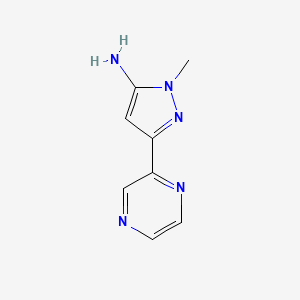

![2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride](/img/structure/B1433747.png)
